molecular formula C19H15N3O3 B2854040 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide CAS No. 2034351-71-6

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide

Cat. No.: B2854040
CAS No.: 2034351-71-6
M. Wt: 333.347
InChI Key: LNHSJRKWHBJTJS-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide is a synthetic small molecule characterized by a fused furopyridine core linked via an ethyl bridge to a quinoline-6-carboxamide moiety. Its structural uniqueness lies in the oxygen-containing furo[2,3-c]pyridine system, which distinguishes it from nitrogen-containing pyrrolo or pyrido analogs.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-18(15-3-4-16-14(12-15)2-1-7-20-16)21-8-10-22-9-5-13-6-11-25-17(13)19(22)24/h1-7,9,11-12H,8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHSJRKWHBJTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Oxidation: This compound can undergo oxidation reactions forming oxidized derivatives in the presence of oxidizing agents like potassium permanganate.

  • Reduction: Reduction reactions yield reduced analogs, utilizing reagents like lithium aluminum hydride under controlled conditions.

  • Substitution: Various electrophilic and nucleophilic substitution reactions are feasible, facilitating the incorporation of diverse substituents, achieved through reagents like halogens under basic or acidic conditions.

Scientific Research Applications

  • Chemistry: Utilized as a scaffold in synthetic organic chemistry, aiding the development of novel derivatives for material science.

  • Biology: Investigated for its potential role in inhibiting biological pathways, possibly serving as a precursor for enzyme inhibitors.

  • Medicine: Explored for therapeutic applications due to its unique structure, potentially acting as a bioactive agent in drug development.

  • Industry: Applied in material sciences, including development of advanced polymers or as an additive in specialized chemical formulations.

Mechanism of Action: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide exerts its effects through interactions with molecular targets, including enzymes and receptors. Its unique structure facilitates binding to active sites, inhibiting or modulating biological pathways. Research indicates involvement of pathways crucial in cellular function and disease mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations: Furopyridine vs. Pyrrolo/Pyridoquinoline Systems

The target compound’s furo[2,3-c]pyridine core differs from analogs featuring pyrrolo[2,3-c]pyridine (e.g., compound 127 in ) or pyrido[3,2,1-ij]quinoline (e.g., compounds in ). Key distinctions include:

  • Ring Strain : The fused five-membered furo ring may impose different steric constraints compared to six-membered pyrido systems, influencing binding to biological targets .
Table 1: Core Structure Comparison
Compound Name Core Structure Key Atom in Fused Ring Molecular Weight Reference
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide Furo[2,3-c]pyridine Oxygen Not provided N/A
2-(2-(ethylcarbamoyl)-6-methyl-7-oxo-pyrrolo[2,3-c]pyridin-4-yl)quinoline-6-carboxylic acid (127) Pyrrolo[2,3-c]pyridine Nitrogen 391.13 g/mol
7-Hydroxy-N-(3-nitrophenyl)-5-oxo-pyrido[3,2,1-ij]quinoline-6-carboxamide Pyrido[3,2,1-ij]quinoline Nitrogen 365.35 g/mol

Substituent Modifications and Physicochemical Properties

Variations in substituents significantly impact solubility, stability, and bioactivity:

  • Amide Substituents : The target compound’s ethyl-linked furopyridine contrasts with bulkier aryl (e.g., 3-nitrophenyl in ) or alkyl (e.g., propyl in ) groups. Bulkier substituents may reduce solubility but enhance target affinity via hydrophobic interactions .
Table 2: Substituent and Property Comparison
Compound Name Amide Substituent Additional Groups Melting Point/Stability Reference
This compound Ethyl-linked furopyridine 7-oxo Not provided N/A
7-Hydroxy-5-oxo-N-propyl-pyrido[3,2,1-ij]quinoline-6-carboxamide Propyl 7-hydroxy, 5-oxo Stable crystalline solid
N-(2,3-Dimethylphenyl)-7-hydroxy-5-oxo-pyrido[3,2,1-ij]quinoline-6-carboxamide 2,3-Dimethylphenyl 7-hydroxy, 5-oxo High melting point (>250°C)

Potential Pharmacological Implications

  • Metabolic Stability : Ethyl-linked substituents (as in the target compound) could enhance metabolic stability over methyl or propyl groups due to reduced oxidative susceptibility .

Biological Activity

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a complex structure that integrates a quinoline moiety with a furo[2,3-c]pyridine core. The molecular formula is C20H17N3O3C_{20}H_{17}N_{3}O_{3}, and it has a molecular weight of 347.4 g/mol. Its structural components suggest potential interactions with various biological targets, making it an interesting candidate for drug development.

PropertyValue
Molecular FormulaC20H17N3O3
Molecular Weight347.4 g/mol
CAS Number2034413-37-9

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The preparation begins with the formation of the furo[2,3-c]pyridine scaffold through cyclization reactions involving pyridine derivatives. Subsequent steps involve the coupling of this scaffold with quinoline derivatives under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor by binding to ATP-binding sites on kinases, thereby modulating phosphorylation events critical for cellular signaling pathways. The furo[2,3-c]pyridine moiety enhances these interactions through hydrogen bonding and hydrophobic contacts.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds similar to this one show significant activity against various bacterial strains, including Mycobacterium tuberculosis. For instance, a related quinoline derivative demonstrated higher efficacy than standard treatments like isoniazid and pyrazinamide in vitro against mycobacterial species .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects in rodent models. It exhibited a notable reduction in inflammatory markers, suggesting potential therapeutic applications in inflammatory diseases .
  • Antifungal Activity : There is evidence that derivatives containing similar structural elements have shown antifungal activity against pathogens such as Cryptococcus neoformans, indicating that this compound may also possess similar properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

  • A study on substituted quinoline derivatives revealed that certain modifications could enhance antimycobacterial activity significantly while maintaining low toxicity levels against human cell lines .
  • Another investigation highlighted the importance of lipophilicity in determining the efficacy of quinoline derivatives against photosynthetic electron transport inhibition in chloroplasts .

Q & A

Q. What are the recommended synthetic routes for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide, and what critical parameters influence yield?

Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the furopyridine core via cyclization of substituted pyridine precursors under acidic or basic catalysis .
  • Step 2 : Coupling the quinoline-6-carboxamide moiety using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF .
  • Critical parameters :
  • Temperature : Pyridine cyclization requires precise control (80–100°C) to avoid side products .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate intermediates .
    • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of coupling agents to minimize unreacted starting material .

Q. How is the molecular structure of this compound validated post-synthesis?

Answer: Structural confirmation requires:

  • Spectroscopic analysis :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and carbonyl resonances (δ 165–170 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error .
    • X-ray crystallography : Resolve fused-ring geometry and confirm stereochemistry (if applicable) .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound be systematically addressed?

Answer: Contradictory results (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Experimental variables :
  • Solvent choice : DMSO concentration >0.1% can denature proteins; use fresh stocks and validate solvent effects .
  • Cell line variability : Test across multiple lines (e.g., HEK293 vs. HeLa) and include positive controls (e.g., staurosporine) .
    • Data normalization : Use Z-factor analysis to assess assay robustness and exclude outliers .
    • Target engagement studies : Employ SPR or CETSA to confirm direct binding versus off-target effects .

Q. What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical studies?

Answer: Address poor aqueous solubility via:

  • Salt formation : Screen hydrochloride or mesylate salts to enhance dissolution .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at the carboxamide nitrogen .
  • Nanoparticle formulation : Use PLGA-based carriers to improve pharmacokinetic profiles; monitor particle size (DLS) and encapsulation efficiency (HPLC) .

Methodological Considerations

Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?

Answer:

  • Purity assessment :
MethodParametersThreshold
HPLCC18 column, 0.1% TFA in H₂O/MeCN gradient, 254 nm≥98%
  • Stability studies :
  • pH stability : Incubate in buffers (pH 2–9) at 37°C; analyze degradation via LC-MS .
  • Thermal stability : Store at 4°C, −20°C, and RT; monitor decomposition over 30 days .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding modes to kinase domains (e.g., EGFR or Aurora B) .
  • QSAR models : Corporate electronic descriptors (e.g., logP, H-bond donors) from derivatives to optimize ADMET properties .
  • MD simulations : Simulate ligand-protein interactions over 100 ns to assess conformational stability .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to resolve?

Answer: Discrepancies may stem from:

  • In vitro vs. in vivo models : Compare microsomal half-life (human liver microsomes) with in vivo plasma clearance (rodent studies) .
  • Enzyme variability : CYP3A4/5 polymorphisms significantly impact metabolism; use pooled human microsomes for consistency .

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